![molecular formula C16H18FN3O4 B029887 N-Hydroxy Norfloxacin CAS No. 109142-49-6](/img/structure/B29887.png)
N-Hydroxy Norfloxacin
Overview
Description
Norfloxacin is a synthetic antibacterial drug . It belongs to the class of medicines known as quinolone antibiotics . It is used to treat certain bacterial infections in many different parts of the body . Norfloxacin can also have serious effects on your nerves, and may cause permanent nerve damage .
Synthesis Analysis
An improved method for the synthesis of norfloxacin has been reported . Additionally, novel norfloxacin hydroxamic acid derivatives with additional metal-chelating and hydrophobic pharmacophores have been synthesized . These compounds showed equal or better activity than norfloxacin against Gram-positive, Gram-negative, and mycobacteria .
Molecular Structure Analysis
Norfloxacin has the molecular formula C16H18FN3O3 . The structure of norfloxacin includes a piperazine ring and a quinolone ring . The active sites of norfloxacin are mainly located in these rings .
Chemical Reactions Analysis
The hydrolysis of norfloxacin has been studied . The hydrolysis rates of norfloxacin under neutral and alkaline conditions were higher than that under acidic conditions in both aerobic and anoxic environments . The ions of Ca2+, Mg2+, HCO3−, CO32−, and NO3− in simulated water samples inhibited the hydrolysis of norfloxacin, while Cl− promoted its hydrolysis .
Physical And Chemical Properties Analysis
The physicochemical properties of norfloxacin have been characterized . The pH, surface area, and ash content of norfloxacin increase with increasing temperature . Norfloxacin has been found to be present in anhydrous form A and hemipentahydrate form .
Scientific Research Applications
Environmental Persistence Prediction
N-Hydroxy Norfloxacin: plays a crucial role in understanding the hydrolysis behavior and pathways of norfloxacin in the hyporheic zone (HZ). This is essential for predicting the environmental persistence of the compound. Studies have shown that the hydrolysis process of norfloxacin is consistent with first-order kinetics, and environmental factors such as dissolved oxygen significantly affect its hydrolysis rate .
Antibiotic Degradation Pathways
The degradation mechanism of norfloxacin in aqueous environments initiated by hydroxyl radicals has been explored using density functional theory (DFT) calculations. This research is vital for developing efficient and environmentally friendly technologies to eliminate norfloxacin from aquatic environments .
Photocatalytic Degradation
Photocatalytic degradation: is another application where N-Hydroxy Norfloxacin is significant. The photocatalytic activity on various substrates, such as Zn, can lead to the degradation of norfloxacin antibiotics, which is a promising method for treating contaminated water .
Microwave-Enhanced Photolysis
The combination of microwave and UV irradiation methods has been studied for the degradation of norfloxacin. This MW/UV process shows a remarkable synergistic effect, resulting in a much faster removal rate than UV light irradiation alone .
Mechanism of Action
Target of Action
N-Hydroxy Norfloxacin, like its parent compound Norfloxacin, primarily targets bacterial enzymes known as DNA gyrase (topoisomerase II) and topoisomerase IV . These enzymes play a crucial role in bacterial DNA replication, transcription, repair, and recombination . By inhibiting these enzymes, N-Hydroxy Norfloxacin prevents the bacteria from replicating and repairing their DNA, leading to bacterial death .
Mode of Action
N-Hydroxy Norfloxacin inhibits the action of DNA gyrase and topoisomerase IV by binding to these enzymes . This binding blocks the untwisting of bacterial DNA, a necessary step for DNA replication . Notably, N-Hydroxy Norfloxacin has a much higher affinity for bacterial DNA gyrase than for mammalian enzymes, which contributes to its antibacterial specificity .
Biochemical Pathways
The primary biochemical pathway affected by N-Hydroxy Norfloxacin is bacterial DNA replication. By inhibiting DNA gyrase and topoisomerase IV, the drug prevents the unwinding and separation of bacterial DNA strands, thereby halting DNA replication and transcription . This disruption in the DNA replication process leads to the death of the bacteria .
Pharmacokinetics
Norfloxacin, the parent compound of N-Hydroxy Norfloxacin, is rapidly absorbed from the gastrointestinal tract, with a bioavailability of 30 to 40% . It achieves peak serum concentrations of 1.5 to 2.0 µg/ml within 1.5 hours after a 400-mg oral dose . Norfloxacin is widely distributed throughout the body and undergoes metabolic conversion . Approximately 30% of an administered dose is excreted as unchanged drug by glomerular filtration and tubular secretion . The pharmacokinetics of N-Hydroxy Norfloxacin may be similar, but specific studies are needed to confirm this.
Result of Action
The primary result of N-Hydroxy Norfloxacin’s action is the death of bacterial cells. By inhibiting key enzymes involved in DNA replication and repair, the drug prevents the bacteria from multiplying and repairing damage to their DNA . This leads to the death of the bacteria and the resolution of the bacterial infection .
Action Environment
The action of N-Hydroxy Norfloxacin can be influenced by various environmental factors. For instance, the hydrolysis of Norfloxacin has been found to be affected by factors such as dissolved oxygen (DO) concentration, pH, and the presence of certain ions . The hydrolysis rates of Norfloxacin under neutral and alkaline conditions were found to be higher than under acidic conditions in both aerobic and anoxic environments . These factors may similarly influence the action, efficacy, and stability of N-Hydroxy Norfloxacin, although specific studies are needed to confirm this.
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-ethyl-6-fluoro-7-(4-hydroxypiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O4/c1-2-18-9-11(16(22)23)15(21)10-7-12(17)14(8-13(10)18)19-3-5-20(24)6-4-19/h7-9,24H,2-6H2,1H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUZRYEUCJVTZNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)O)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20388736 | |
Record name | N-Hydroxy Norfloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20388736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Hydroxy Norfloxacin | |
CAS RN |
109142-49-6 | |
Record name | N-Hydroxy Norfloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20388736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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